molecular formula C7H6N2OS B101962 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 18504-81-9

1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one

Cat. No. B101962
CAS RN: 18504-81-9
M. Wt: 166.2 g/mol
InChI Key: BOASKSPVGGTZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic molecule that is part of a broader class of compounds known for their diverse chemical properties and potential biological activities. The literature presents various synthetic routes and reactions involving related heterocyclic systems, which provide insights into the chemistry of such compounds.

Synthesis Analysis

Several papers describe synthetic methods for compounds related to 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one. For instance, fused 1H-pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized using fused 2(1H)-pyridinethiones as starting components, which could be structurally related to the target compound . Additionally, the synthesis of 1,9a-dihydropyrido[2,1-c][1,4]thiazines was achieved through a stepwise pathway from phenylmethanesulfonyl chlorides . These methods could potentially be adapted for the synthesis of 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal and molecular structure of a pyrido[3,2-f][1,4]thiazepine derivative was determined, revealing a boat conformation of the 1,4-thiazepine ring . Although not directly about 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one, this information provides a basis for understanding the structural characteristics of similar heterocyclic systems.

Chemical Reactions Analysis

The reactivity of related heterocyclic systems has been explored in several studies. For instance, the reactivity of 1H-pyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxide was investigated, leading to the synthesis of novel derivatives . This suggests that the 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one system may also exhibit diverse reactivity, allowing for the generation of various derivatives through nucleophilic substitution, amination, and other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and reactivity. For example, the one-pot synthesis of benzo[e]pyrido/pyrazino/pyridazino[1,2-b][1,2,4]thiadiazine dioxides suggests that these compounds have high functional group tolerance and broad substrate scope . This implies that 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one may also possess versatile chemical properties, making it suitable for various chemical modifications and applications.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one and its derivatives have been explored for their potential in antimicrobial and antibacterial activities. Research conducted by Jain et al. involved the synthesis of 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole, which demonstrated significant antimicrobial activity against S. aureus, E. coli, and B. subtilis. Similarly, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone, which showed antimicrobial potential against similar strains and antifungal activity against A. niger and C. albicans. Brahmbhatt et al. synthesized 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole, which was evaluated for antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa​​.

Synthesis Methods

The compound has been the subject of various synthesis methods. For example, in the study by Parab et al., (Z)-4-((6-Bromo-2-chloroquinolin-3-yl) methylene)-2-phenyl-1-(2, 3, 4-trisubstituted phenyl)-1H-imidazol-5(4H)-one was synthesized, demonstrating the compound's versatility in chemical synthesis and its potential as a precursor or intermediate in creating other complex molecules​​.

Cheminformatics

In cheminformatics, the compound's molecular information, such as structure, chemical names, physical and chemical properties, classification, and patents, is valuable for research and development. This data aids in understanding the compound's behavior in different environments and its potential for various applications in scientific research​​.

Research and Publication

The compound and its derivatives have been the subject of numerous research articles, demonstrating its relevance in current scientific inquiries. Journals like BMC Chemistry, which publishes research articles, database articles, reviews, software articles, matters arising, and comments, are platforms where such research is disseminated, indicating the ongoing interest and investigations into compounds like 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one​​.

Safety And Hazards

“1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one” is intended for research use only and is not for human or veterinary use . There is no hazardous surcharge associated with this product .

properties

IUPAC Name

1H-pyrido[2,3-b][1,4]thiazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOASKSPVGGTZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171705
Record name Abbott 29590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one

CAS RN

18504-81-9
Record name 1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18504-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abbott 29590
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Record name Abbott 29590
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-DIHYDRO-1H-PYRIDO(2,3-B)(1,4)THIAZIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Weber, T Erker - Monatshefte für Chemie/Chemical Monthly, 2002 - Springer
Starting from 2-chloro-3-nitropyridine, 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one was synthesized. This compound was reacted with potassium tert-butoxide and diethyl chlorophosphate to …
Number of citations: 5 link.springer.com
S Hameed P, G Shanbhag, V Shinde… - Synthetic …, 2013 - Taylor & Francis
Short and efficient route for the synthesis of oxazinone- and thiazinone-containing bicyclic heteroaromatic aldehydes, which involves the key step of palladium-catalyzed reductive …
Number of citations: 3 www.tandfonline.com
M Valli, A Danuello, M Pivatto… - Current medicinal …, 2011 - ingentaconnect.com
In the search for acetylcholinesterase inhibitors as a potential target for the discovery of anthelmintic drugs, a series of 27 pyridinic and pyrazinic compounds have been designed on the …
Number of citations: 10 www.ingentaconnect.com
C Ma, Q Zhang, K Ding, L Xin, D Zhang - Tetrahedron Letters, 2007 - Elsevier
A convenient process for the preparation of pyrido[1,4]thiazinone derivatives is described in the presence of DBU as base under controlled microwave heating. This process allows for …
Number of citations: 24 www.sciencedirect.com

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